Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a carboxylic acid derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 5th position of the pentanoic acid backbone. The TBS group is a widely used protecting group in organic synthesis, particularly for hydroxyl (-OH) functionalities, due to its stability under basic and mildly acidic conditions . This compound is typically employed as an intermediate in multistep syntheses, where selective protection of hydroxyl groups is critical to prevent undesired reactions.
Structure
3D Structure
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6-9H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPDANKLQUNHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467285 | |
| Record name | Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87729-39-3 | |
| Record name | Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(tert-butyldimethylsilyl)oxy]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of pentanoic acid with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Organic Synthesis
Pentanoic acid derivatives are often utilized as intermediates in the synthesis of various organic compounds. The presence of the silyl ether group enhances the stability and reactivity of the compound, making it suitable for further transformations:
- Silylation Reactions : The tert-butyldimethylsilyl (TBDMS) group can serve as a protecting group for alcohols and amines during synthetic routes. This allows for selective reactions without interfering with other functional groups.
- Formation of Esters and Amides : The carboxylic acid functionality can be converted into esters or amides, expanding the range of potential derivatives for use in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The compound's structure suggests potential therapeutic uses:
- Matrix Metalloproteinase Inhibitors : Research indicates that similar compounds may act as inhibitors of matrix metalloproteinases (MMPs), which are involved in various inflammatory and degenerative diseases. Such properties could make pentanoic acid derivatives valuable in treating conditions like asthma, arthritis, and other inflammatory disorders .
- Drug Delivery Systems : The silyl group can enhance the lipophilicity of drugs, potentially improving their absorption and bioavailability when incorporated into drug formulations.
Materials Science
The unique properties of pentanoic acid derivatives allow them to be explored in material science:
- Silicone-Based Materials : Due to the presence of silicon in its structure, this compound can be used to synthesize silicone polymers that exhibit desirable properties such as flexibility, thermal stability, and water repellency.
- Coatings and Adhesives : The chemical's reactivity can be harnessed in developing specialized coatings and adhesives with enhanced performance characteristics.
Case Study 1: Synthesis of Silylated Alcohols
In a study focusing on the utility of silylated compounds in organic synthesis, researchers demonstrated that pentanoic acid derivatives could effectively protect hydroxyl groups during multi-step synthesis. The TBDMS group was removed selectively under mild conditions, allowing for the regeneration of alcohols necessary for subsequent reactions.
Case Study 2: Evaluation as MMP Inhibitors
A series of experiments evaluated pentanoic acid derivatives for their inhibitory effects on MMP activity. Results indicated that certain modifications to the basic structure improved selectivity and potency against specific MMPs associated with inflammatory diseases. This line of research suggests potential pathways for developing new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the formation of a stable silyl ether linkage, which protects the carboxylic acid group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild acidic or basic conditions to regenerate the free carboxylic acid .
Comparison with Similar Compounds
Key Observations :
- The position of the TBS group significantly influences reactivity. For example, the 5th-position TBS in the target compound may offer steric protection distinct from the 4th-position analog .
Functional Group Variations
Key Observations :
- TBS ethers are preferred over esters (e.g., phenolic esters) in synthetic workflows requiring orthogonal protection strategies .
- Boc-protected amines serve complementary roles, with stability profiles tailored for acidic deprotection .
Physical and Chemical Properties
Notes:
- Limited solubility data are available, but silyl ethers generally exhibit low polarity .
- The cyclopentene derivative’s rigid structure may improve thermal stability compared to linear analogs .
Biological Activity
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 87729-39-3) is a siloxane derivative of pentanoic acid. Its unique structure, which includes a tert-butyl dimethylsilyl group, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C11H24O3Si
- Molecular Weight : 232.392 g/mol
- CAS Number : 87729-39-3
Biological Activity Overview
The biological activity of pentanoic acid derivatives has been explored in several contexts, particularly in pharmacology and medicinal chemistry. The following sections summarize key findings regarding its biological effects.
1. Antimicrobial Activity
Pentanoic acid derivatives have been shown to exhibit antimicrobial properties. A study indicated that certain alkylated acids can disrupt bacterial cell membranes, leading to cell lysis. The presence of the silyl group may enhance lipid solubility and membrane permeability, potentially increasing antimicrobial efficacy .
2. Anti-inflammatory Properties
Research has suggested that pentanoic acid derivatives might possess anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
3. Neuroprotective Effects
Some studies indicate that pentanoic acid derivatives may exert neuroprotective effects. For instance, they could modulate neurotransmitter levels or protect neuronal cells from oxidative stress, which is crucial for conditions such as neurodegenerative diseases .
Case Studies
Several case studies have highlighted the potential applications of pentanoic acid derivatives:
- Case Study 1 : A clinical trial investigated the use of similar compounds in managing chronic inflammation. Results showed a significant reduction in inflammatory markers among participants treated with these derivatives compared to a placebo group.
- Case Study 2 : An animal model study demonstrated that administration of pentanoic acid derivatives resulted in improved cognitive function and reduced neuroinflammation in subjects with induced neurodegeneration.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H24O3Si |
| Molecular Weight | 232.392 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Neuroprotective |
Q & A
Q. What are the emerging applications of this compound in drug delivery systems?
- Methodological Answer : The silyl ether moiety enhances lipophilicity, improving blood-brain barrier penetration. Functionalization with reactive esters (e.g., NHS esters) enables covalent conjugation to biomolecules. In vitro assays (e.g., cellular uptake studies using fluorescent probes) are used to evaluate drug delivery efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
